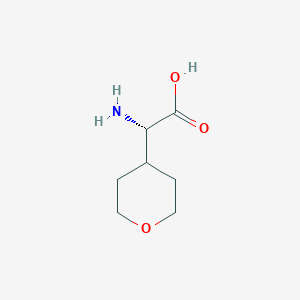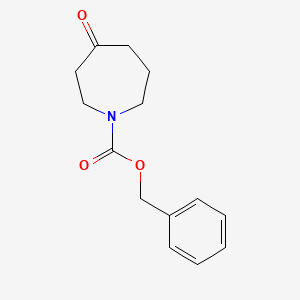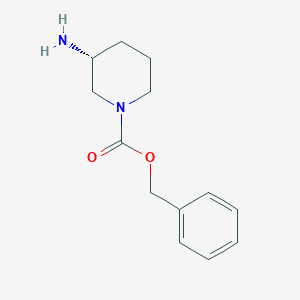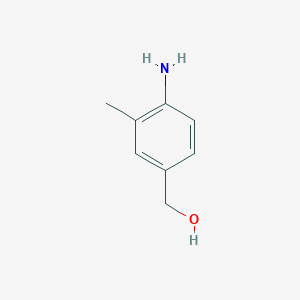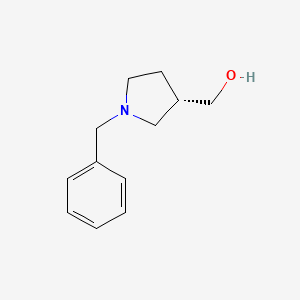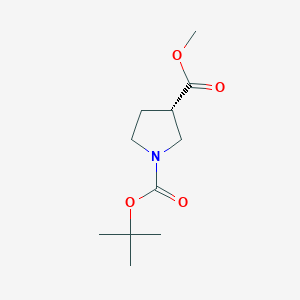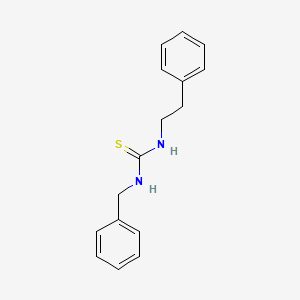
1-Benzyl-3-phenethyl-2-thiourea
Overview
Description
Mechanism of Action
- Tyrosinase converts l-tyrosine to l-dopa and integrates l-dopa with l-dopaquinone , ultimately controlling melanogenesis .
- PTTU decreases melanin biosynthesis by:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-phenethyl-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been studied for its potential as a steel corrosion inhibitor, where it interacts with metal surfaces through adsorption . The sulfur atom in this compound is a key player in these interactions, as it possesses high electron density and can donate electrons to metal surfaces . Additionally, the presence of benzene rings in the molecule enhances electrostatic interactions with metal surfaces .
Cellular Effects
This compound has been observed to influence various cellular processes. It has demonstrated antimicrobial activities against bacterial and fungal strains. In cancer research, certain platinum(II) complexes incorporating thiourea ligands, including this compound, have shown promising anticancer activity against specific cancer cell lines. These effects are likely due to the compound’s ability to interfere with cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are facilitated by the presence of the benzyl group, which can stabilize free radicals and carbocations through resonance . Additionally, the sulfur atom in this compound can form hydrogen bonds and electrostatic interactions with biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent conditions . For instance, high temperatures can decrease the compound’s ability to inhibit steel corrosion . Long-term studies have shown that this compound can maintain its inhibitory effects on steel corrosion for extended periods, provided that optimal conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown beneficial effects, such as antimicrobial and anticancer activities. At higher dosages, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation at the sulfur atom. This oxidation is catalyzed by FAD-containing monooxygenase (FADMO), which converts the thiourea to S-monoxide and S,S-dioxide . The metabolism of this compound can lead to the separation of the sulfur moiety from the rest of the molecule, influencing its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or endoplasmic reticulum . These localizations are crucial for the compound’s activity, as they determine its interactions with specific biomolecules and cellular processes.
Preparation Methods
The synthesis of 1-Benzyl-3-phenethyl-2-thiourea typically involves the reaction of benzyl isothiocyanate with phenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization .
Chemical Reactions Analysis
1-Benzyl-3-phenethyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-Benzyl-3-phenethyl-2-thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-3-phenethyl-2-thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenyl-2-thiourea: This compound has a similar structure but with a phenyl group instead of a phenethyl group.
1-Butyl-3-phenyl-2-thiourea: This derivative has a butyl group in place of the benzyl group.
1-Benzyl-3-(2-ethoxyphenyl)thiourea: This compound features an ethoxyphenyl group instead of a phenethyl group .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEFIYZNULXWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370759 | |
| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35653-54-4 | |
| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35653-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



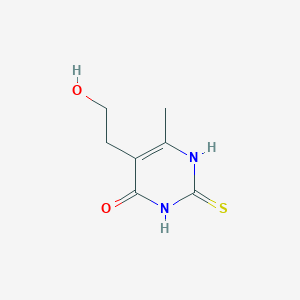
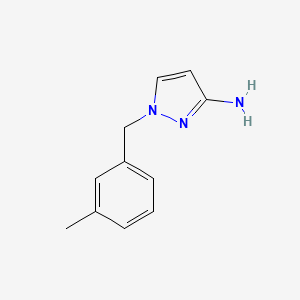
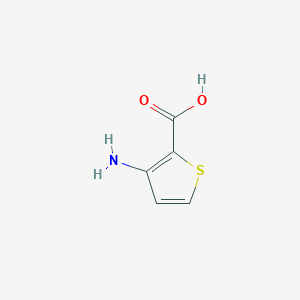

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
